

An In-depth Technical Guide to the Chemical Properties of 4-Oxocyclohexanecarboxylic Acid

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Compound of Interest

Compound Name: 4-Oxocyclohexanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-oxocyclohexanecarboxylic acid**, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

4-Oxocyclohexanecarboxylic acid, also known as 4-ketocyclohexanecarboxylic acid, is a solid organic compound characterized by the presence of both a ketone and a carboxylic acid functional group within a cyclohexane ring.^[1] This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of **4-Oxocyclohexanecarboxylic Acid**

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O ₃	[2]
Molecular Weight	142.15 g/mol	[2]
Appearance	White to off-white solid	[3]
Melting Point	67-71 °C	[3]
Boiling Point	210 °C at 25 Torr	-
Density	1.233 g/cm ³ (predicted)	-
pKa	4.43 ± 0.20 (predicted)	-
CAS Number	874-61-3	[2]

Spectroscopic Data

While a complete set of publicly available spectra is limited, the expected spectroscopic characteristics can be inferred from the molecule's structure.

Table 2: Expected Spectroscopic Data for **4-Oxocyclohexanecarboxylic Acid**

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber / m/z
¹ H NMR	-CH ₂ (cyclohexane ring)	δ 1.5 - 2.5 ppm
	-CH (methine proton)	δ 2.5 - 3.0 ppm
	-COOH (carboxylic acid)	δ 10 - 13 ppm (broad singlet)
¹³ C NMR	-CH ₂ (cyclohexane ring)	δ 25 - 45 ppm
	-CH (methine carbon)	δ 40 - 50 ppm
	C=O (ketone)	δ ~210 ppm
	C=O (carboxylic acid)	δ ~175 ppm
IR Spectroscopy	O-H (carboxylic acid)	3300 - 2500 cm ⁻¹ (broad)
	C-H (alkane)	2950 - 2850 cm ⁻¹
	C=O (ketone)	~1715 cm ⁻¹ (strong)
	C=O (carboxylic acid)	~1700 cm ⁻¹ (strong)
Mass Spectrometry	Molecular Ion (M ⁺)	m/z 142
Major Fragments	m/z 125 (M-OH), 114 (M-CO), 97 (M-COOH)	

Note: Predicted values are based on typical ranges for the respective functional groups.

Experimental Protocols

Synthesis of 4-Oxocyclohexanecarboxylic Acid via Hydrogenation of p-Hydroxybenzoic Acid

This protocol is adapted from methodologies described for the hydrogenation of aromatic carboxylic acids.

Objective: To synthesize **4-oxocyclohexanecarboxylic acid** by the catalytic hydrogenation of p-hydroxybenzoic acid, followed by oxidation of the resulting 4-hydroxycyclohexanecarboxylic acid.

Materials:

- p-Hydroxybenzoic acid
- 5% Rhodium on carbon (Rh/C) catalyst
- Deionized water
- Hydrogen gas
- High-pressure autoclave
- Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent
- Dichloromethane
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

- In a high-pressure autoclave, combine p-hydroxybenzoic acid (1 equivalent) and 5% Rh/C catalyst (typically 1-5 mol%).
- Add deionized water to dissolve the p-hydroxybenzoic acid.
- Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
- Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
- Monitor the reaction progress by measuring hydrogen uptake.

- Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the Rh/C catalyst.
- The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Oxidation to **4-Oxocyclohexanecarboxylic Acid**

- Transfer the aqueous solution of 4-hydroxycyclohexanecarboxylic acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.
- Cool the solution to 0-5 °C.
- Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green, indicating the oxidation of the alcohol.
- Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.
- Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
- Quench the reaction by the addition of isopropanol until the green color returns.
- Extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude **4-oxocyclohexanecarboxylic acid**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reductive Amination of 4-Oxocyclohexanecarboxylic Acid

This protocol provides a general methodology for the reductive amination of the ketone functionality.

Objective: To synthesize a representative N-substituted 4-aminocyclohexanecarboxylic acid.

Materials:

- **4-Oxocyclohexanecarboxylic acid**
- A primary or secondary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Acetic acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

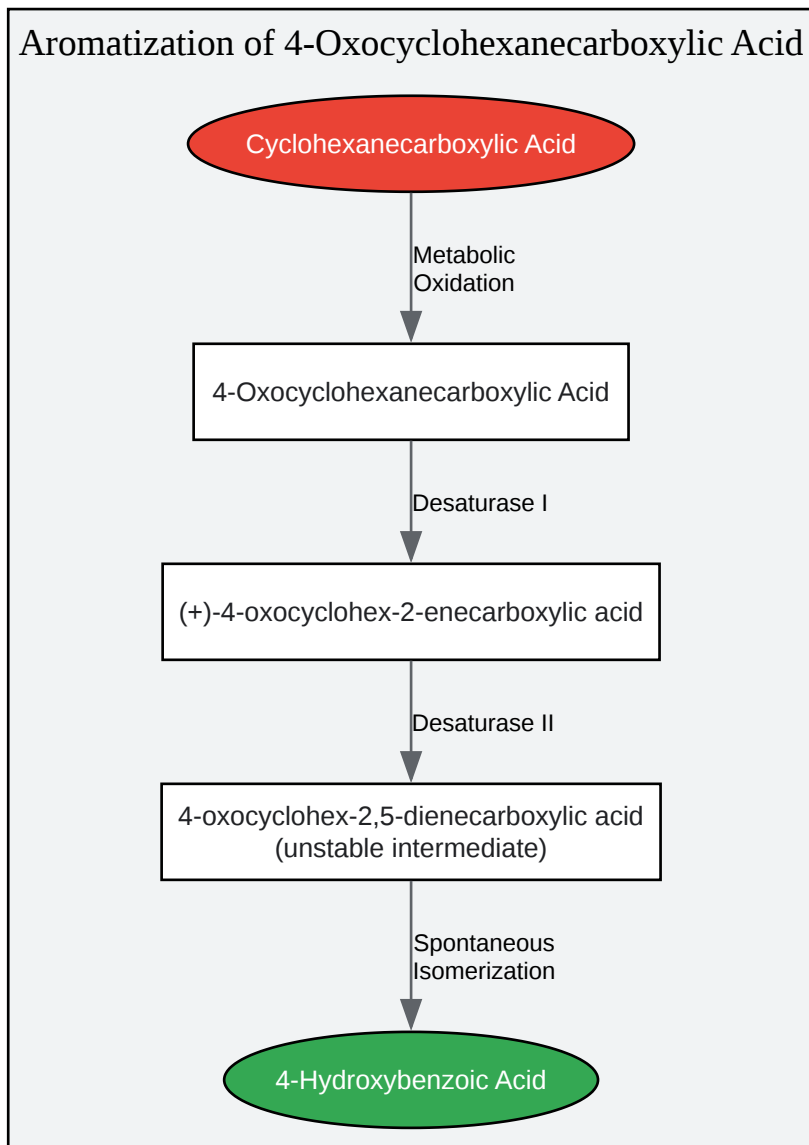
Procedure:

- Dissolve **4-oxocyclohexanecarboxylic acid** (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Add the amine (1.1 equivalents) to the solution.
- Add acetic acid (1.2 equivalents) to catalyze the formation of the iminium ion intermediate.

- Stir the reaction mixture at room temperature for 30-60 minutes.
- Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.



Aromatization of 4-Oxocyclohexanecarboxylic Acid



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